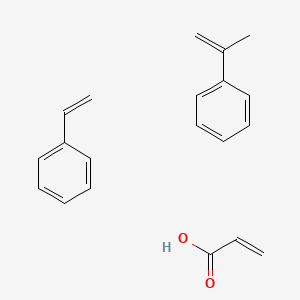

Styrene alpha-methyl styrene acrylic acid

Cat. No. B8427674

Key on ui cas rn:

52831-04-6

M. Wt: 294.4 g/mol

InChI Key: XIQGQTYUPQAUBV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05373045

Procedure details

The styrene-maleic anhydride copolymer according to the invention can be a styrene-maleic anhydride copolymer or a styrene-maleic anhydride terpolymer wherein the third unit can be the residue of any ethylenically unsaturated monomer (preferably mono-ethylenically unsaturated) which will copolymerize with styrene and maleic anhydride such as α-methylstyrene, alkyl half-esters of maleic acid such monomethyl maleate, monobutyl maleate, and the like, and acrylic or methacrylic acid. The latex composition according to the invention can contain, in addition to the styrene-maleic anhydride copolymer, an acid-containing polymer such as a mixture of a styrene/maleic anhydride copolymer and a styrene/α-methyl styrene/acrylic acid terpolymer. The nonionic surfactant which can used in the composition according to the invention is any nonionic which will assist in rendering the latex stable when the zinc or zirconyl ammonium carbonate is added. Suitable nonionic surfactants include but are not limited to ethoxylated nonyl phenols, ethoxylated octyl phenols, ethoxylated fatty alcohols, EO-PO block copolymers, and alkyl polyglucosides such as APG® surfactants, trademark products of Henkel Corporation. The anionic surfactants which can be used in the composition according to the invention include but are not limited to such anionic surfactants as carboxylates, sulfonates, sulfates, phosphates, and alkyl benzene sulfonates. The preferred nonionic surfactants are ethoxylated octyl phenols. The preferred anionic surfactants are alkyl benzene sulfonates. A mixture of nonionic and anionic surfactants can also be used. The ethylenically unsaturated monomers, which are grafted onto the solubilized styrene-maleic anhydride copolymer or a mixture of a styrene-maleic anhydride copolymer and an acid-containing polymer as set forth above, are selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof. Typically, the grafted portion of the copolymer will be copolymers of acrylic esters and methacrylic esters, terpolymers of acrylic esters, methacrylic esters, and vinyl acetate, terpolymers of acrylic esters, methacrylic esters, and vinyl chloride. The nature of the polymer dispersed in the water will depend upon the grafted portion of the graft styrene-maleic anhydride copolymer. This relationship arises from the process for making the latex composition according to the invention which comprises first completely dissolving a styrene-maleic anhydride copolymer or a combination of a styrene-maleic anhydride copolymer and a terpolymer such as a styrene/α-methyl styrene/acrylic acid terpolymer in an effective amount of ammonium hydroxide to form a dissolved polymer. An effective amount of ammonium hydroxide is an amount necessary to completely dissolve a styrene-maleic anhydride copolymer or a combination of a styrene-maleic anhydride copolymer and a terpolymer such as a styrene/α-methyl styrene/acrylic acid terpolymer. After the dissolution of the polymer or polymers is complete, one or more monomers selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof are added to the aqueous ammoniacal solution containing the dissolved polymer. A nonionic or anionic surfactant or a combination of nonionic and anionic surfactants are added, thereby forming an emulsion of the added monomers, along with an amount of an initiator necessary to initiate the polymerization of the added monomers, e.g. 0.1% to 5% by weight of the latex composition. The initiator can be a free radical type such as a persulfate salt such as ammonium, sodium, or potassium persulfate; peroxides such hydrogen peroxide, t-butyl hydroperoxide, methyl ethyl ketone hydroperoxide, and the like. The initiator can also be a redox type initiator such as peroxy compounds with sodium bisulfite, sodium formaldehyde sulfoxylate, ascorbic acid and Fe+2 salts. The preferred initiator is ammonium persulfate. A latex is then formed by heating the emulsion for a time sufficient to polymerize the added monomers. The added monomers can polymerize in the following ways: (a) by grafting onto the backbone of the dissolved polymer, (b) by a classical emulsion polymerization process wherein the monomers are dispersed in the water phase with the aid of the added anionic and/or nonionic surfactants and polymerized to form a colloidal dispersion of the polymer in the water. Since a first portion of the added monomers polymerizes by grafting onto the dissolved polymer backbone according to method (a) while a second portion polymerizes in the water phase according to method (b), the same monomers (i.e. monomers having the same chemical identity) make up the graft copolymer and the dispersed polymer. The final latex composition will then be composed of ungrafted styrene-maleic anhydride copolymer as component (2), a graft copolymer which is comprised of styrene-maleic anhydride copolymer onto which is grafted a polymer formed from the polymerization of one or more polymerizable ethylenically unsaturated monomers selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof as component (3); and an ungrafted polymer dispersed in the water which is comprised of one or more ethylenically unsaturated monomers selected from the group consisting of an acrylate, a methacrylate, an aromatic alkenyl monomer, an aliphatic alkenyl monomer, and combinations thereof dispersed in the water as component (4), the monomers which make up the graft portion of the graft copolymer of component (3) having the same chemical identity as the monomers which make up the ungrafted polymer of ethylenically unsaturated monomers of component (4). The ethylenically unsaturated monomers are typically mono-ethylenically unsaturated, thus, the polymer of component (4) is typically linear. The ungrafted styrene-maleic anhydride copolymer of component (2)is typically also linear. The graft copolymer of component (3 ) is non-linear because it is branched at the graft sites of the graft copolymer.

[Compound]

Name

styrene-maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

styrene/maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ethoxylated nonyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

ethoxylated octyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

fatty alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

carboxylates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

sulfonates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

sulfates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

phosphates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

alkyl benzene sulfonates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

ethoxylated octyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

alkyl benzene sulfonates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

styrene-maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

styrene-maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

styrene-maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

aromatic alkenyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

aliphatic alkenyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

acrylic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

methacrylic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 25

[Compound]

Name

acrylic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 26

[Compound]

Name

methacrylic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

[Compound]

Name

styrene-maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 29

[Compound]

Name

acrylic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

methacrylic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

styrene-maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 33

[Compound]

Name

styrene-maleic anhydride copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 34

Name

styrene-maleic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 37

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 38

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 38

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:9]1=[CH:10][C:11]([O:13]C1=O)=[O:12])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:16]=CC1C=CC=CC=1.C1(=O)OC(=O)C=C1.CC(C1C=CC=CC=1)=C.C(O)(=O)/C=C\C(O)=O.C(OCCCC)(=O)/C=C\C([O-])=O.C(O)(=O)C(C)=C.C=CC1C=CC=CC=1.CC(C1C=CC=CC=1)=C.C(O)(=O)C=C.C(=O)([O-])[O-].[NH4+:92].[NH4+].C([O-])(=O)C=C.C([O-])(=O)C(C)=C.C(OC=C)(=O)C.C(Cl)=C>[Zn].O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16][C:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[CH2:1].[C:11]([OH:13])(=[O:12])[CH:10]=[CH2:9].[OH-:12].[NH4+:92] |f:7.8.9,10.11.12,19.20.21,22.23|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Two

[Compound]

|

Name

|

styrene-maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

styrene/maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1.CC(=C)C1=CC=CC=C1.C(C=C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[NH4+].[NH4+]

|

Step Six

[Compound]

|

Name

|

ethoxylated nonyl phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

ethoxylated octyl phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

fatty alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

carboxylates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

sulfonates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

sulfates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

phosphates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

alkyl benzene sulfonates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

ethoxylated octyl phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

alkyl benzene sulfonates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

styrene-maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

styrene-maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

styrene-maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)[O-]

|

Step 22

[Compound]

|

Name

|

aromatic alkenyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

aliphatic alkenyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

acrylic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

[Compound]

|

Name

|

methacrylic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 26

[Compound]

|

Name

|

acrylic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 27

[Compound]

|

Name

|

methacrylic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 28

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step 29

[Compound]

|

Name

|

styrene-maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 30

[Compound]

|

Name

|

acrylic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 31

[Compound]

|

Name

|

methacrylic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)Cl

|

Step 33

[Compound]

|

Name

|

styrene-maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 34

[Compound]

|

Name

|

styrene-maleic anhydride copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 35

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step 36

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 37

|

Name

|

styrene-maleic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O

|

Step 38

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C1=CC=CC=C1

|

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C/C(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C/C(=O)[O-])(=O)OCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of nonionic and anionic surfactants

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1.CC(=C)C1=CC=CC=C1.C(C=C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[NH4+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |